4-(3-Oxoprop-1-en-1-yl)benzoic acid
Description
Properties
CAS No. |
165323-33-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(3-oxoprop-1-enyl)benzoic acid |
InChI |
InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H,(H,12,13) |
InChI Key |
PEXPBDBAVCPBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Horner–Wadsworth–Emmons Olefination
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for constructing the α,β-unsaturated ketone moiety. As demonstrated in the synthesis of analogous compounds, this method employs phosphonates to generate enol ether intermediates, which subsequently undergo elimination to form the alkene.
Procedure Adaptation :
- Starting Material : Methyl 4-bromobenzoate is lithiated at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
- Formylation : Treatment with N-formylmorpholine introduces the aldehyde group, yielding methyl 4-formylbenzoate.
- Olefination : Reaction with triethyl 2-phosphonopropionate (2.0 equiv) in the presence of sodium hydride generates the E-configured alkene.
- Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH (2M) in methanol to furnish the free carboxylic acid.
Optimization Insights :
- Temperature Control : Maintaining −78°C during lithiation prevents side reactions such as ketone reduction.
- Phosphonate Selection : Triethyl 2-phosphonopropionate ensures high E-selectivity (>95%) due to steric hindrance.
Yield and Characterization :
One-Pot Lithiation/Formylation/Olefination
A streamlined one-pot protocol developed by Matsuura et al. for analogous compounds eliminates intermediate isolation, enhancing efficiency.
Key Steps :
- Lithiation : 4-Bromobenzoic acid is treated with LDA (1.1 equiv) in THF at −78°C.
- Formylation : N-Formylmorpholine (1.5 equiv) is added, followed by warming to 0°C to complete aldehyde formation.
- In Situ Olefination : Triethyl 2-phosphonopropionate (2.0 equiv) and NaH (2.2 equiv) are introduced, with subsequent stirring at room temperature for 12 hours.
- Acid Workup : Dilute HCl quenches the reaction, precipitating the product.
Advantages :
- Reduced Steps : Intermediates remain in solution, minimizing handling losses.
- Scalability : Demonstrated at kilogram scale with 76% overall yield.
Analytical Data :
Ester Protection-Hydrolysis Strategy
Protecting the carboxylic acid as a methyl ester prevents undesired side reactions during alkene formation.
Synthetic Sequence :
- Esterification : 4-Bromobenzoic acid is treated with methanol and H₂SO₄ to form methyl 4-bromobenzoate.
- Alkene Installation : HWE reaction as described in Section 2.1.
- Deprotection : Hydrolysis with NaOH (2M)/MeOH (1:1) at reflux for 4 hours.
Critical Considerations :
- Acid Sensitivity : Strong acids during esterification may promote alkene isomerization; thus, mild conditions are essential.
- Yield Penalty : Hydrolysis reduces yield by 5–7% compared to one-pot methods.
Comparative Analysis of Methods
The table below evaluates key metrics across synthetic strategies:
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| HWE Olefination | 85–89% | >98% | Moderate | High |
| One-Pot Synthesis | 76–85% | >99% | High | Moderate |
| Ester Protection-Hydrolysis | 78–82% | 97–98% | Low | High |
Trade-offs :
- One-Pot Efficiency : Superior scalability but requires precise stoichiometric control.
- Ester Protection : Avoids side reactions but adds two steps.
Mechanistic and Kinetic Considerations
Lithiation Dynamics
Lithiation of 4-bromobenzoic acid proceeds via deprotonation at the ortho position relative to the bromine, facilitated by LDA’s strong base strength (pKa ~36). Kinetic studies suggest a chelation-controlled mechanism, where the carboxylate group directs LDA to the ortho site.
Olefination Stereoselectivity
The HWE reaction’s E-selectivity arises from the Zimmerman-Traxler transition state, where bulky phosphonate groups favor trans arrangement of the substituents. Computational models indicate a 3.2 kcal/mol preference for the E-isomer.
Challenges and Mitigation Strategies
Alkene Isomerization
Prolonged heating or acidic conditions may isomerize the E-alkene to the Z-form.
Solutions :
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-Oxoprop-1-en-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological processes. Specific molecular targets and pathways may vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in substituents on the enone system or the aromatic ring, leading to variations in reactivity, stability, and biological activity. Key comparisons include:
Key Observations:
Electronic Effects: The amino linker in enaminone derivatives (e.g., 4-((3-Oxo-3-phenylprop-1-en-1-yl)amino)benzoic acid) increases conjugation and stability, leading to higher melting points (>250°C) compared to non-aminated enones .
Biological Activity: Pyrazoline derivatives (e.g., 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid) exhibit pronounced hypoglycemic effects due to heterocyclic stabilization of the active conformation . Enaminone-based analogs demonstrate non-classical carbonic anhydrase inhibition, a property linked to their ability to coordinate metal ions via the enone and amino groups .
Synthetic Utility: The enone system in 4-(3-Oxoprop-1-en-1-yl)benzoic acid is structurally simpler than azetidinone or thiazolidinone derivatives (e.g., compounds from ), making it a more flexible intermediate for further functionalization .
Physicochemical Properties:
- Solubility: The carboxylic acid group ensures moderate solubility in aqueous bases, while aromatic and enone moieties favor organic solvents (e.g., ethanol, DMF) .
- Acidity : The para-substituted benzoic acid (pKa ~4.2) is more acidic than ester or amide derivatives, facilitating deprotonation in coupling reactions .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Oxoprop-1-en-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of benzoic acid derivatives with α,β-unsaturated ketone precursors. Key steps include:
- Aldol Condensation : Reacting 4-carboxybenzaldehyde with acetylacetone under basic conditions to form the enone moiety.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents achieves >95% purity . Yield optimization requires strict exclusion of moisture to prevent hydrolysis of the reactive ketone group.
Q. What safety precautions are critical when handling 4-(3-Oxoprop-1-en-1-yl)benzoic acid in laboratory settings?
Critical precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from light and oxidizing agents . Emergency protocols mandate immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Q. What spectroscopic techniques are most effective for characterizing 4-(3-Oxoprop-1-en-1-yl)benzoic acid?
- NMR : -NMR resolves the vinyl proton (δ 7.2–7.5 ppm) and carboxylic acid proton (δ 12–13 ppm). -NMR confirms the carbonyl groups (C=O at ~190 ppm).
- IR : Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~1650 cm (α,β-unsaturated ketone).
- UV-Vis : Conjugation in the enone system results in λmax ~260 nm .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of the α,β-unsaturated ketone moiety?
Density Functional Theory (DFT) calculations assess electrophilicity at the β-carbon of the enone group, which is critical for Michael addition reactions. Key parameters include:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) indicate susceptibility to nucleophilic attack.
- Electrostatic Potential Maps : Highlight electron-deficient regions at the β-carbon . These models guide experimental design for regioselective functionalization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for this compound?
- Dynamic NMR : Variable-temperature studies distinguish tautomeric equilibria (e.g., keto-enol forms) causing peak splitting.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL) confirms molecular geometry and resolves ambiguities in electron density maps .
- Solvent Effects : Deuterated DMSO suppresses hydrogen bonding, simplifying splitting patterns .
Q. How does the propenoyl group influence biological activity, such as interaction with inflammatory markers like IL6?
The α,β-unsaturated ketone acts as an electrophile, forming covalent adducts with cysteine residues in proteins. For example:
- IL6 Modulation : Structural analogs inhibit IL6 secretion by alkylating thiol groups in signaling pathways (IC50 ~10 µM) .
- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents on the benzoic acid enhance binding affinity to biological targets .
Q. In X-ray crystallography, how can SHELX software resolve ambiguities in electron density maps of derivatives?
- Twinning Refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning in low-symmetry crystals.
- Disordered Solvent : PART instructions model partial occupancy solvent molecules, improving R-factors (<0.05).
- Hydrogen Bonding Networks : Fourier difference maps (Fobs – Fcalc) validate intermolecular interactions critical for stability .
Q. What challenges arise in interpreting mass spectrometry (MS) fragmentation patterns of this compound?
- Fragmentation Pathways : The enone group undergoes retro-Diels-Alder cleavage, producing diagnostic ions at m/z 121 (benzoic acid fragment) and m/z 83 (propenoyl fragment).
- Matrix Effects : Adduct formation with Na or K complicates molecular ion identification; use of high-resolution MS (HRMS) mitigates this .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
